5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by the presence of a bromine atom and an ethyl group within a pyrrolo-pyridine framework. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of certain kinases involved in various cellular processes.
This compound belongs to the class of pyrrolopyridines, which are known for their diverse pharmacological properties. It is synthesized from its precursor, 3-ethyl-1H-pyrrolo[2,3-b]pyridine, through bromination reactions using reagents like bromine or N-bromosuccinimide in suitable solvents such as dichloromethane or acetonitrile . The compound can be classified under organic compounds with specific applications in medicinal chemistry.
The synthesis of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield. The choice of solvent and reaction conditions can significantly affect the outcome and scalability of the synthesis process.
The molecular formula of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine is . The structure features a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties. Key structural data includes:
1S/C9H10BrN2/c1-2-6-4-11-9-8(6)3-7(10)5-12-9/h3-5H,2H2,1H3,(H,11,12)
This structure allows for specific interactions with biological targets, making it a candidate for further pharmacological studies .
5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical transformations:
The reactions are typically carried out under controlled conditions to ensure selectivity:
The primary target of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR). Upon binding to FGFR:
In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer cells (4T1) and induces apoptosis, highlighting its potential therapeutic applications in oncology.
The physical characteristics of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine include:
Key chemical properties include:
These properties are crucial for determining its behavior in biological systems and during synthesis.
5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine has several scientific uses:
This compound represents a promising area of research within medicinal chemistry due to its unique structure and biological activity .
Regioselective bromination at the C5 position of the pyrrolo[2,3-b]pyridine scaffold is critical for synthesizing 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine. The electron-rich nature of the fused heterocyclic system necessitates precise control to avoid polybromination. N-Bromosuccinimide (NBS) is the predominant electrophilic bromination agent, with solvent choice dictating selectivity:
Table 1: Solvent-Dependent Regioselectivity in Pyrrolo[2,3-b]pyridine Bromination
Solvent System | Temperature (°C) | Regioselectivity (C5:C3 Ratio) | Yield Range (%) |
---|---|---|---|
HFIP | 0–25 | >20:1 | 75–90 |
TFA | 25 | 15:1 | 70–85 |
TBAB/K-10 clay | 60 | 10:1 | 65–80 |
Acetonitrile/H₂O | 25 | 5:1 | 60–75 |
Ethyl group installation at C3 requires strategic functionalization prior to ring closure or via post-cyclization modification. Two primary methodologies dominate:
Table 2: Comparative Alkylation Methods at the C3 Position
Method | Base/Catalyst | Electrophile | Yield (%) | Key Limitations |
---|---|---|---|---|
Direct alkylation | NaH, DMF | EtI | 50–65 | N1-alkylation byproducts |
Cryogenic metalation | n-BuLi, THF, −78°C | EtI | 70–80 | Moisture sensitivity |
Pd-catalyzed coupling | Pd(PPh₃)₄ | Et₂Zn | 60–75 | Halogen incompatibility |
Constructing the pyrrolo[2,3-b]pyridine core with C3-ethyl and C5-bromo substituents leverages transition-metal catalysis or thermal cyclization:
Maximizing overall yield in this four-step sequence (bromination → alkylation → ring closure → purification) hinges on solvent/temperature coordination:
Table 3: Solvent/Temperature Optimization Across Synthetic Steps
Step | Optimal Solvent | Temperature | Reaction Time | Yield Contribution |
---|---|---|---|---|
C5 Bromination | HFIP | 0–25°C | 1–2 h | 85–90% |
C3 Ethylation | THF | −78°C | 30 min | 75–80% |
Ring closure (Pd) | Toluene | 110°C | 8–12 h | 75–85% |
Recrystallization | MeOH/H₂O (3:1) | 0–4°C | 12 h | 95% recovery |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: